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molecular formula C12H10OS B8326815 3-Methyl-5-phenylthiophene-2-carbaldehyde

3-Methyl-5-phenylthiophene-2-carbaldehyde

Cat. No. B8326815
M. Wt: 202.27 g/mol
InChI Key: SMSLTKFVCFNGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807659B2

Procedure details

To a stirred solution of 3-methyl-5-phenyl-thiophene-2-carbaldehyde (0.200 g, 0.99 mmol) and 2-methyl-2-butene (2.77 g, 0.040 mol) in dimethylformamide (4 ml) at 0° C. was added NaClO2 (0.894 g, 9.89 mmol) and NaH2PO4 (1.09 g, 7.91 mmol) in water (5 ml). The solution was allowed to warm to room temperature and stirred for 18 hours. The solvent was removed at reduced pressure and the residue partitioned between dichloromethane (10 ml) and 1N HCl solution (10 ml). The organic was separated, the aqueous layer extracted with dichloromethane (2×5 ml). The combined organic layers were dried (MgSO4) and the solvent removed at reduced pressure to give a yellow oil. Purification by flash column chromatography 50% ethyl acetate/petrol 40-60° C.) gave the sub-title compound as a white solid (0.14 g, 69% yield): 1H NMR (400 MHz, CDCl3) δH 2.65 (3H, s), 7.25 (1H, s) 7.35-7.80 (5H, s).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
0.894 g
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[S:4][C:3]=1[CH:13]=[O:14].CC(=CC)C.[O-:20]Cl=O.[Na+]>CN(C)C=O.O>[CH3:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[S:4][C:3]=1[C:13]([OH:20])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
CC1=C(SC(=C1)C1=CC=CC=C1)C=O
Name
Quantity
2.77 g
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
0.894 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
NaH2PO4
Quantity
1.09 g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between dichloromethane (10 ml) and 1N HCl solution (10 ml)
CUSTOM
Type
CUSTOM
Details
The organic was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with dichloromethane (2×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography 50% ethyl acetate/petrol 40-60° C.)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(SC(=C1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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